N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
CAS No.: 1170908-89-0
Cat. No.: VC7791842
Molecular Formula: C17H26N4O3
Molecular Weight: 334.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170908-89-0 |
|---|---|
| Molecular Formula | C17H26N4O3 |
| Molecular Weight | 334.42 |
| IUPAC Name | N-cyclohexyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
| Standard InChI | InChI=1S/C17H26N4O3/c1-13-11-15(17(23)20-7-9-24-10-8-20)19-21(13)12-16(22)18-14-5-3-2-4-6-14/h11,14H,2-10,12H2,1H3,(H,18,22) |
| Standard InChI Key | HILWJTNEIYDGPL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CC(=O)NC2CCCCC2)C(=O)N3CCOCC3 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, N-cyclohexyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide, reflects its three primary components:
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Cyclohexyl group: A six-membered carbocyclic ring attached via an acetamide linkage.
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 3 with a morpholine carbonyl group and at position 5 with a methyl group.
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Morpholine carbonyl moiety: A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) conjugated to a carbonyl group .
The SMILES notation provides a linear representation of these structural features.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1170908-89-0 | |
| Molecular Formula | ||
| Molecular Weight | 334.42 g/mol | |
| IUPAC Name | N-cyclohexyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |
| SMILES | CC1=CC(=NN1CC(=O)NC2CCCCC2)C(=O)N3CCOCC3 | |
| InChIKey | HILWJTNEIYDGPL-UHFFFAOYSA-N |
Synthesis and Synthetic Strategies
Challenges in Synthesis
Key challenges include regioselective substitution on the pyrazole ring and preventing side reactions during the acylation steps. Purification may require advanced chromatographic techniques due to the compound’s structural complexity .
Biological Activity and Mechanistic Insights
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole-based compounds exhibit diverse biological activities, including:
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Anti-inflammatory effects: Inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes.
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Anticancer properties: Modulation of apoptosis pathways (e.g., Bcl-2 suppression) and kinase inhibition .
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Antimicrobial activity: Disruption of bacterial cell wall synthesis or fungal ergosterol biosynthesis .
Role of the Morpholine Group
The morpholine carbonyl substituent enhances bioavailability by improving water solubility and membrane permeability. Morpholine derivatives are frequently employed in drug design as bioisosteres for piperazine or as hydrogen bond acceptors .
Table 2: Biological Activities of Structural Analogs
Hypothesized Targets for N-Cyclohexyl-2-(5-Methyl-3-(Morpholine-4-Carbonyl)-1H-Pyrazol-1-yl)Acetamide
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COX-2 Inhibition: The pyrazole ring may interact with the hydrophobic pocket of COX-2, analogous to celecoxib.
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Kinase Modulation: The morpholine carbonyl group could facilitate hydrogen bonding with kinase active sites, similar to EGFR inhibitors .
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Apoptosis Induction: Cyclohexyl groups may enhance membrane penetration, promoting mitochondrial targeting .
Future Research Directions
Priority Investigations
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Pharmacokinetic Profiling: Assess oral bioavailability, plasma protein binding, and metabolic stability using in vitro models.
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Target Deconvolution: Employ chemoproteomics to identify binding partners and off-target effects.
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Structure-Activity Relationship (SAR) Studies: Systematically modify the cyclohexyl, methyl, and morpholine groups to optimize potency.
Clinical Translation Challenges
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Synthetic Scalability: Develop cost-effective routes for multi-gram synthesis.
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Toxicology Screening: Evaluate hepatotoxicity and cardiotoxicity in preclinical models.
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